molecular formula C14H11N3O3S B11409677 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409677
M. Wt: 301.32 g/mol
InChI Key: AAJPTQJWEJNBGK-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring fused with a chromene moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Chromene Moiety: The chromene moiety is introduced through a coupling reaction with the thiadiazole ring. This can be achieved by reacting the thiadiazole derivative with a suitable chromene precursor in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Final Amidation: The final step involves the amidation of the carboxylic acid group on the chromene ring with an amine derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells, such as enzymes and receptors, makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the thiadiazole and chromene moieties. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits further highlight its uniqueness.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-2-12-16-17-14(21-12)15-13(19)11-7-9(18)8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H,15,17,19)

InChI Key

AAJPTQJWEJNBGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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